

Morwet EFW: A Technical Guide to its Environmental Fate and Ecotoxicology

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Morwet EFW

Cat. No.: B1166135

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and ecotoxicological profile of **Morwet EFW**, a wetting agent blend primarily used in agricultural and industrial formulations. **Morwet EFW** is a mixture whose primary components are aromatic hydrocarbons, C10-13, reaction products with branched nonene, sulfonated, sodium salts, and sodium dioctyl sulfosuccinate.^[1] Understanding the environmental behavior and potential ecological impact of this substance is critical for risk assessment and responsible product stewardship.

Chemical Identity and Composition

Morwet EFW is a powder formulation.^[2] Its hazardous components, as defined by Safety Data Sheets (SDS), are detailed below. The primary component can be classified as a sodium alkylnaphthalene sulfonate (SANS).^{[2][3][4][5]}

Component	CAS Number	Concentration (%)
Aromatic hydrocarbons, C10-13, reaction products with branched nonene, sulfonated, sodium salts	1258274-08-6	≥ 70 - < 90
Sodium dioctyl sulphosuccinate (DOSS)	577-11-7	≥ 10 - < 20
Source: Morwet EFW Powder Safety Data Sheet [1]		

Environmental Fate

The environmental fate of a chemical describes its transport and transformation in the environment. This includes processes such as biodegradation, mobility, and bioaccumulation.

Biodegradation

Morwet EFW is classified as inherently biodegradable.[\[1\]](#) This suggests that while it has the potential to be broken down by microorganisms, the process may be slow or require specific conditions. The biodegradability of the mixture is influenced by its individual components.

- Sodium Alkylnaphthalene Sulfonate (SANS) Component: The primary component belongs to the SANS class of anionic surfactants.[\[1\]](#)[\[3\]](#) Generally, SANS are considered biodegradable, but they are not typically classified as "readily biodegradable".[\[1\]](#) The rate of degradation is influenced by the structure of the alkyl chain, with shorter, linear chains degrading more easily than longer or branched ones.[\[1\]](#) The biodegradation process for SANS often begins with primary degradation (breakdown of the parent compound) occurring more readily than ultimate biodegradation (complete mineralization to CO₂, water, and inorganic salts).[\[1\]](#) The stable naphthalene ring can resist rapid microbial breakdown.[\[1\]](#) Under aerobic conditions in water, the half-life of SANS is estimated to be around 15 days, which can extend to over 100 days in anaerobic sediment.[\[1\]](#)
- Sodium Diethyl Sulfosuccinate (DOSS) Component: DOSS is considered readily biodegradable.[\[1\]](#) Its expected degradation products via ester hydrolysis are octanol and

sulfosuccinic acid, both of which are also expected to be readily biodegradable.[6]

Mobility in Soil

No empirical data is available for the soil mobility of the **Morwet EFW** mixture.[1] However, an estimation can be made based on the properties of its component, DOSS.

- Sodium Diethyl Sulfosuccinate (DOSS): The estimated organic carbon-normalized partition coefficient (Koc) for DOSS is between 760 and 952 L/kg.[6] Based on this range, the mobility of DOSS in soil is expected to be low.[6]

Bioaccumulation

Bioaccumulation of **Morwet EFW** and its primary components is considered unlikely.[1] This assessment suggests that the substance is not expected to concentrate significantly in the tissues of organisms.

Ecotoxicology

Ecotoxicology evaluates the potential adverse effects of a substance on ecosystems. **Morwet EFW** is classified as harmful to aquatic life.[1]

Aquatic Toxicity

Acute toxicity data for the **Morwet EFW** mixture has been determined for key aquatic organisms representing different trophic levels: fish, invertebrates, and algae.

Organism	Species	Duration	Endpoint	Value (mg/L)	Method
Fish	Danio rerio (Zebra fish)	96 hours	LC ₅₀	> 10 - 100	Directive 67/548/EEC, Annex V, C.1.
Aquatic Invertebrates	Daphnia magna (Water flea)	48 hours	EC ₅₀	> 1 - 10	Directive 67/548/EEC, Annex V, C.2.
Algae	Desmodesmus subspicatus	72 hours	EC ₅₀	> 10 - 100	Directive 67/548/EEC, Annex V, C.3.
Algae	Desmodesmus subspicatus	72 hours	EC ₁₀	> 10 - 100	Directive 67/548/EEC, Annex V, C.3.

Source:

Morwet EFW

Powder

Safety Data

Sheet[1]

In addition to the mixture data, a study on the component DOSS found a median lethal concentration (LC₅₀) in zebrafish (Danio rerio) embryos of 33.3 mg/L after 96 hours of exposure.[2] The same study noted that in adult zebrafish, DOSS exposure led to a deregulation of genes associated with the antioxidant system and nucleotide excision repair mechanisms.[2]

Chronic Aquatic Toxicity

Limited data is available for the chronic effects of the **Morwet EFW** mixture. However, chronic toxicity information is available for the DOSS component.

Component	Organism	Species	Duration	Endpoint	Value (mg/L)	Method
Sodium dioctyl sulphosuccinate	Aquatic Invertebrates	Daphnia magna (Water flea)	21 days	EC ₁₀	> 1 - 10	OECD Test Guideline 211

Source:

Morwet

EFW

Powder

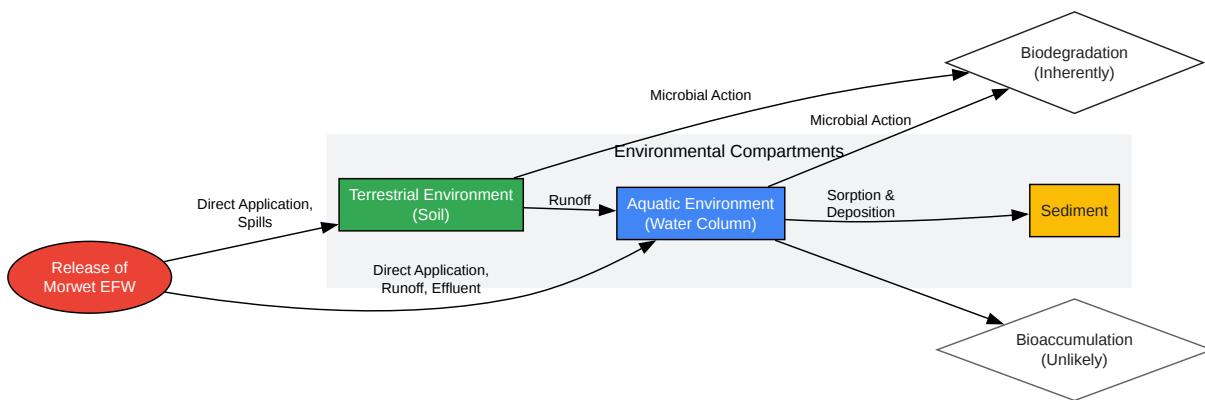
Safety

Data

Sheet[1]

Experimental Protocols

The ecotoxicological and biodegradation data cited in the Safety Data Sheets for **Morwet EFW** are based on internationally recognized standardized testing guidelines.

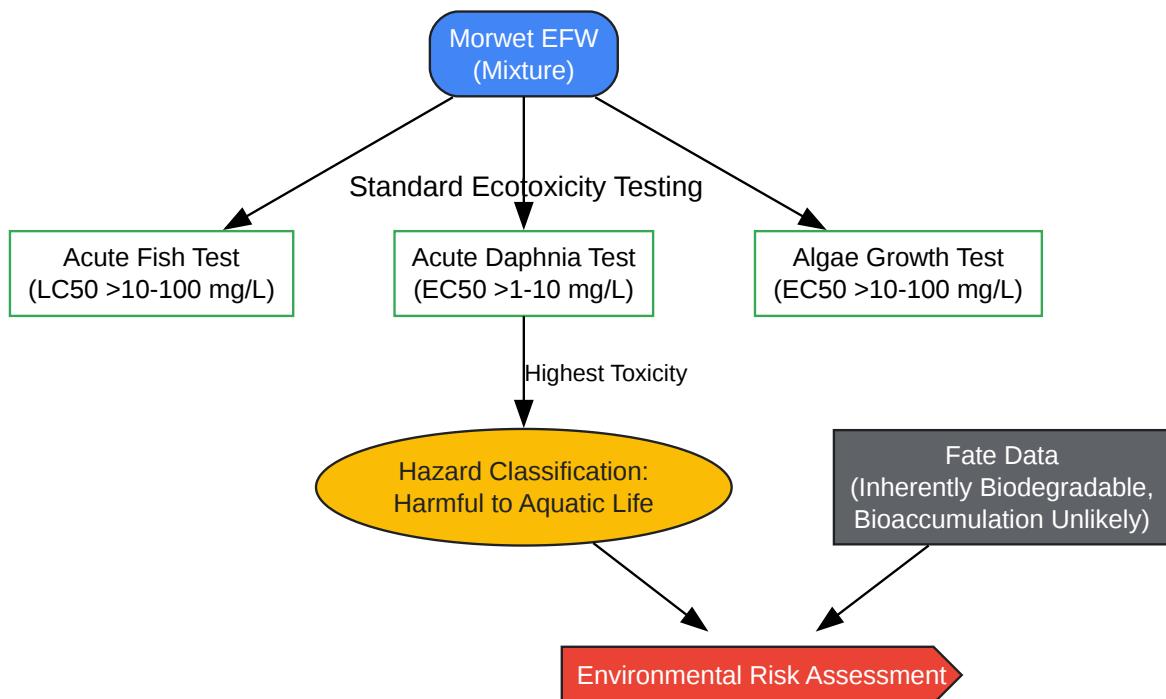

- Biodegradability (OECD Test Guideline 301D - Ready Biodegradability: Closed Bottle Test): This method evaluates the ready biodegradability of a chemical by aerobic microorganisms. A solution of the test substance in a mineral medium is inoculated with a small number of microorganisms from a mixed population and kept in a completely filled, closed bottle in the dark at a constant temperature. The degradation is followed by analysis of dissolved oxygen over a 28-day period.
- Acute Fish Toxicity (Directive 67/548/EEC, Annex V, C.1.): This test is broadly equivalent to OECD Test Guideline 203. It determines the concentration of a substance that is lethal to 50% (LC₅₀) of a test fish population (e.g., *Danio rerio*) over a 96-hour exposure period.
- Acute Daphnia Toxicity (Directive 67/548/EEC, Annex V, C.2.): Aligned with OECD Test Guideline 202, this protocol measures the concentration at which 50% of *Daphnia magna* are immobilized (EC₅₀) after a 48-hour exposure. Immobilization is defined as the inability to swim.

- Algal Growth Inhibition (Directive 67/548/EEC, Annex V, C.3.): This method, similar to OECD Test Guideline 201, assesses the effect of a substance on the growth of a freshwater algal species like *Desmodesmus subspicatus*. The test measures the reduction in growth over a 72-hour period to determine the EC₅₀ (concentration causing a 50% reduction in growth) and EC₁₀ (concentration causing a 10% reduction).
- Daphnia Chronic Toxicity (OECD Test Guideline 211 - *Daphnia magna* Reproduction Test): This is a life-cycle test that evaluates the impact of a substance on the reproductive output of *Daphnia magna* over a 21-day period. Endpoints include survival and the number of offspring produced.

Visualizations

Conceptual Environmental Fate Pathway

The following diagram illustrates the potential pathways of **Morwet EFW** upon its release into the environment.



[Click to download full resolution via product page](#)

Conceptual model of **Morwet EFW**'s environmental fate.

Ecotoxicological Assessment Workflow

This diagram outlines the logical workflow for assessing the ecotoxicological risk of **Morwet EFW** based on available data.

[Click to download full resolution via product page](#)

Workflow for ecotoxicological hazard classification.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Sodium Alkyl Naphthalene Sulfonate Biodegradability – GREEN AGROCHEM [greenagrochem.com]
- 2. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 3. Sodium Alkyl Naphthalene Sulphonate - GREEN AGROCHEM - LIGNIN [lignosulfonate.com]
- 4. Naphthalenesulfonate Family Degradation Pathway [eawag-bbd.ethz.ch]
- 5. researchgate.net [researchgate.net]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- To cite this document: BenchChem. [Morwet EFW: A Technical Guide to its Environmental Fate and Ecotoxicology]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1166135#environmental-fate-and-ecotoxicology-of-morwet-efw]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com